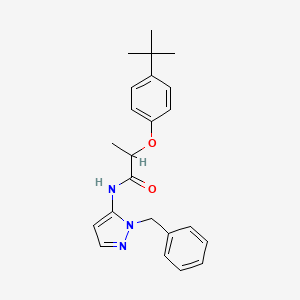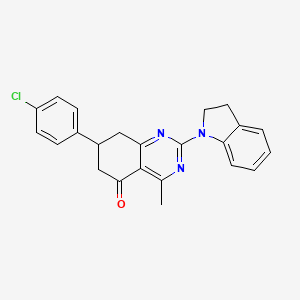
7-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic organic compound that belongs to the quinazolinone class. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazolinone Core: Starting from anthranilic acid derivatives, the quinazolinone core can be synthesized through cyclization reactions.
Substitution Reactions: Introduction of the 4-chlorophenyl group and the indolyl group can be achieved through nucleophilic substitution reactions.
Final Cyclization: The final step often involves cyclization to form the dihydroquinazolinone structure.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to quinazolinone derivatives.
Reduction: Formation of dihydro derivatives.
Substitution: Introduction of different substituents on the phenyl or indolyl rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Such as halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinazolinone derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, compounds of this class are often studied for their potential as enzyme inhibitors or receptor modulators. They can be used in assays to understand biological pathways and mechanisms.
Medicine
In medicine, quinazolinone derivatives are explored for their potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities. This compound might be investigated for similar properties.
Industry
In the industrial sector, such compounds can be used in the development of new materials, agrochemicals, and pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one would depend on its specific biological target. Generally, compounds of this class may interact with enzymes, receptors, or other proteins, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Such as 2-phenylquinazolin-4(3H)-one.
Indole Derivatives: Such as 2,3-dihydro-1H-indole-2-carboxylic acid.
Chlorophenyl Compounds: Such as 4-chlorophenylacetic acid.
Uniqueness
The uniqueness of 7-(4-chlorophenyl)-2-(2,3-dihydro-1H-indol-1-yl)-4-methyl-7,8-dihydroquinazolin-5(6H)-one lies in its specific combination of functional groups and structural features, which may confer unique biological activities and chemical reactivity.
Properties
Molecular Formula |
C23H20ClN3O |
|---|---|
Molecular Weight |
389.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-2-(2,3-dihydroindol-1-yl)-4-methyl-7,8-dihydro-6H-quinazolin-5-one |
InChI |
InChI=1S/C23H20ClN3O/c1-14-22-19(12-17(13-21(22)28)15-6-8-18(24)9-7-15)26-23(25-14)27-11-10-16-4-2-3-5-20(16)27/h2-9,17H,10-13H2,1H3 |
InChI Key |
RMUTWLQPSODTFE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC(=N1)N3CCC4=CC=CC=C43)CC(CC2=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[3-(4-bromophenyl)-2,1-benzoxazol-5-yl]-5-methyl-N-(propan-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11323657.png)
![2-(4-tert-butylphenoxy)-N-[3-(3,4-dimethoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B11323661.png)
![7-cyclohexyl-8,9-dimethyl-2-phenyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B11323664.png)
![2-(4-chloro-3-methylphenoxy)-N-[1-(2-furylmethyl)-1H-pyrazol-5-yl]acetamide](/img/structure/B11323668.png)
![N-[4-(4-bromophenyl)-1,2,5-oxadiazol-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11323670.png)
![2-[5-(4-bromophenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11323671.png)
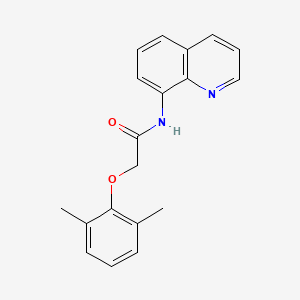
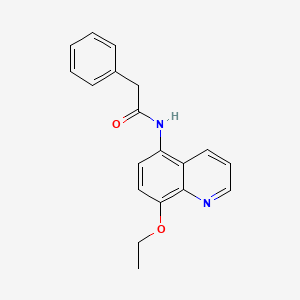

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(4-((2-methyl-6-(p-tolylamino)pyrimidin-4-yl)amino)phenyl)urea](/img/structure/B11323699.png)
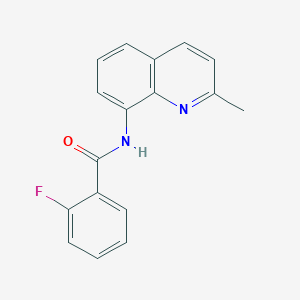
![7-bromo-N-[3-(trifluoromethyl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11323714.png)
![N-[4-(dimethylamino)benzyl]-2-(2,3-dimethylphenoxy)-N-(pyridin-2-yl)acetamide](/img/structure/B11323717.png)
